Dithiodiglycolic acid
Description
Nomenclature and Chemical Identifiers in Academic Literature
Consistent and accurate identification of chemical compounds is crucial in scientific literature. DTDGA is referenced by several synonyms and unique identifiers.
The most specific identifier for a chemical substance is its CAS Registry Number. For Dithiodiglycolic acid, this number is 505-73-7. chemimpex.comchemscene.comscbt.com This identifier is unique to DTDGA and provides an unambiguous way to reference the compound in academic and regulatory contexts.
The molecular formula for this compound is C4H6O4S2. chemimpex.comcymitquimica.comscbt.com This formula indicates that each molecule of the compound contains four carbon atoms, six hydrogen atoms, four oxygen atoms, and two sulfur atoms.
The molecular weight of this compound is approximately 182.21 g/mol or 182.22 g/mol . chemimpex.comscbt.comtcichemicals.com This value is calculated from the atomic weights of its constituent atoms.
In addition to the aforementioned identifiers, DTDGA is also cataloged under various other systems used in chemical and biological databases. These identifiers facilitate the cross-referencing of information across different platforms.
| Identifier System | Identifier |
| MDL Number | MFCD00039607 chemimpex.comsigmaaldrich.com |
| PubChem ID | 68164 chemimpex.com |
| ChEMBL ID | CHEMBL1611974 nih.gov |
| DTXSID | DTXSID6060131 nih.gov |
| UNII | 7ZZ0LAL4TI nih.gov |
Table 1: Chemical Identifiers for this compound
| Compound Name | Synonym | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| This compound | 2-(carboxymethyldisulfanyl)acetic acid | 505-73-7 chemimpex.comchemscene.comscbt.com | C4H6O4S2 chemimpex.comcymitquimica.comscbt.com | 182.21 chemimpex.comcymitquimica.comtcichemicals.com |
| This compound | 2,2'-Dithiodiacetic acid | 505-73-7 chemimpex.comchemscene.comscbt.com | C4H6O4S2 chemimpex.comcymitquimica.comscbt.com | 182.22 chemscene.comscbt.comsigmaaldrich.com |
Historical Context of DTDGA in Chemical Research
The study of this compound is closely linked to the research on its precursor, thioglycolic acid. In the early 1930s, scientist David R. Goddard identified thioglycolic acid as a useful reagent for reducing disulfide bonds in proteins. wikipedia.org Thioglycolic acid is readily oxidized to form its corresponding disulfide, which is this compound ([SCH2CO2H]2). wikipedia.orgatamanchemicals.com
Early research into the production of thioglycolic acid and its derivatives, including DTDGA, explored various synthesis methods. A 1946 patent describes a process for producing thioglycolic acid and this compound from sodium thiosulfate (B1220275). google.com This indicates that by the mid-20th century, methods for the manufacture of DTDGA were being actively developed. Further research into the properties of DTDGA was conducted in the following years. For instance, a 1948 study published in the Journal of the American Chemical Society focused on the esters of this compound. acs.org
In the latter half of the 20th century, the study of DTDGA continued within the context of radiation chemistry. A 1968 paper investigated ion formation in this compound when irradiated at the extremely low temperature of 4.2°K. aip.org More recent research has continued to explore the synthesis and applications of DTDGA and its derivatives. A 2019 study, for example, detailed the design and synthesis of novel derivatives of this compound via the oxidative coupling of thiols. nih.gov This ongoing research highlights the compound's continued relevance in contemporary chemical science.
Significance of DTDGA in Contemporary Chemical Sciences
This compound (DTDGA), also known as 2,2′-Dithiodiacetic acid, is a disulfide-containing carboxylic acid that has garnered significant attention in modern chemical research. scbt.comchemimpex.com Its unique molecular architecture, featuring a reactive disulfide bond and two carboxylic acid functional groups, makes it a versatile building block and a compound of interest across various scientific disciplines. chemimpex.comcymitquimica.com The significance of DTDGA is particularly pronounced in medicinal chemistry, materials science, and analytical chemistry.
In the realm of medicinal chemistry and biotechnology , DTDGA serves as a crucial starting material for the synthesis of novel therapeutic agents. chemimpex.comsigmaaldrich.com Researchers have designed and synthesized a series of DTDGA derivatives that exhibit potential as inhibitors of the enzyme thioredoxin reductase (TrxR). tandfonline.comnih.gov This enzyme is overexpressed in many cancer cells, making it an attractive target for the development of new anticancer drugs. tandfonline.comspbu.ru The disulfide bond in DTDGA and its derivatives is key to their biological activity, allowing them to interact with and modulate the function of enzymes like TrxR. tandfonline.com Furthermore, DTDGA is utilized in the development of bioconjugates and drug delivery systems. chemimpex.comsigmaaldrich.com Its structure allows for the creation of redox-responsive nanoparticles that can release therapeutic agents under specific physiological conditions, such as the reductive environment within tumor cells. sigmaaldrich.com
The importance of DTDGA extends to materials science , where it is employed in the creation of advanced functional materials. sigmaaldrich.com For instance, it has been used in the development of redox-sensitive nanoscale coordination polymers for applications in drug delivery and cancer theranostics. sigmaaldrich.com Additionally, research has demonstrated the use of DTDGA in modifying the properties of biomaterials, such as the interlayer expansion of octacalcium phosphate (B84403), which has implications for chemical engineering and material science. sigmaaldrich.comsigmaaldrich.com Its ability to act as a monomer in polymerization reactions further broadens its utility in creating new polymers. cymitquimica.comtcichemicals.com
In analytical chemistry , DTDGA's ability to form stable complexes with metal ions makes it a valuable chelating agent. chemimpex.com This property is exploited in the preparation of reagents for the detection of heavy metals in environmental samples, contributing to environmental monitoring and protection. chemimpex.com
The versatility of DTDGA is further highlighted by its use as a synthon in organic synthesis. For example, dithiodiglycolic anhydride (B1165640), a derivative of DTDGA, has been used in the synthesis of functionalized 4-thiazolidinones, which are core structures in various pharmaceuticals. rsc.org This synthetic route offers an alternative to using thioglycolic acid, which is known for its strong, unpleasant odor. rsc.org
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₆O₄S₂ |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 505-73-7 |
| Appearance | White to almost white crystalline powder |
| Melting Point | 103 - 109 °C |
| Solubility | Soluble in water, ethanol, ether, and methanol (B129727). |
This data is compiled from multiple sources. scbt.comchemimpex.comcymitquimica.comsigmaaldrich.comtcichemicals.comalfa-chemistry.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethyldisulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLMHEDYJQACRM-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060131 | |
| Record name | Acetic acid, 2,2'-dithiobis- | |
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Molecular Weight |
182.2 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Dithiodiglycolic acid | |
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CAS No. |
505-73-7 | |
| Record name | Dithiodiglycolic acid | |
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| Record name | Acetic acid, 2,2'-dithiobis- | |
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| Record name | Dithiodiglycolic acid | |
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| Record name | Acetic acid, 2,2'-dithiobis- | |
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| Record name | Acetic acid, 2,2'-dithiobis- | |
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| Record name | 2,2'-dithiodi(acetic) acid | |
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| Record name | DITHIODIGLYCOLIC ACID | |
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Synthetic Methodologies for Dithiodiglycolic Acid and Its Derivatives
Oxidative Coupling Reactions of Thiols
Oxidative coupling of thiols represents a primary strategy for the synthesis of dithiodiglycolic acid and its derivatives. This approach involves the formation of a disulfide bond from two thiol groups.
A series of symmetric bis-amides of this compound can be synthesized through the molecular iodine-promoted bis-homocoupling of thioglycolic acid amides. tandfonline.comnih.gov In this method, the free thiols are obtained by deprotecting trityl-protected thioacetamides. nih.gov The subsequent homocoupling is achieved by treating the thiols with molecular iodine in the presence of triethylamine. tandfonline.comnih.gov This reaction is generally carried out in dichloromethane (B109758) (DCM), and the progress can be monitored by the persistence of the deep yellow color of iodine and confirmed by thin-layer chromatography (TLC). tandfonline.com Yields for this method are reported to be in the moderate to excellent range. nih.gov
Table 1: Synthesis of Symmetric this compound Amides
| Precursor Thiol | Reagents | Solvent | Yield | Reference |
|---|
For the synthesis of non-symmetric disulfides, such as diamides and amide-esters of this compound, a bis-thiol heterocoupling method is employed. tandfonline.comnih.gov This procedure involves the activation of one thiol with a mixture of N-chlorobenzotriazole (BtCl) and benzotriazole (B28993) (BtH) at low temperatures, typically -78°C. tandfonline.comnih.gov The resulting intermediate is then treated with a second, different thiol to form the unsymmetrical disulfide. tandfonline.comnih.gov This one-pot synthesis avoids the use of harsh oxidizing agents. researchgate.netacs.org The reaction is usually quenched with aqueous sodium thiosulfate (B1220275) and extracted with an organic solvent like DCM. tandfonline.com
Table 2: Synthesis of Non-Symmetric this compound Derivatives
| Thiol 1 | Thiol 2 | Reagents | Temperature | Reference |
|---|
This compound can be prepared through the oxidation of thioglycolic acid using hydrogen peroxide. google.comoecd.org This reaction is often catalyzed by the presence of ferric ions. google.com The process typically involves dissolving thioglycolic acid in water, adding a ferric iron catalyst (such as ferric chloride or ferric sulfate), and then slowly adding hydrogen peroxide while stirring. google.com The reaction temperature is generally controlled between 25-50°C. google.com This method is noted for its high yield and purity of the final product. google.com In aqueous solutions, thioglycolic acid is readily oxidized by air or hydrogen peroxide to form this compound. oecd.orgoecd.org
Table 3: Hydrogen Peroxide Oxidation of Thioglycolic Acid
| Starting Material | Oxidant | Catalyst | Temperature | Product | Reference |
|---|
The oxidation of thioglycolic acid to this compound can also be achieved using potassium persulphate in an aqueous solution. researchgate.netcdnsciencepub.com Stoichiometrically, two moles of thioglycolic acid are oxidized by one mole of persulfate to yield one mole of this compound. cdnsciencepub.com However, the reaction can yield irreproducible results without the presence of a catalyst. researchgate.netcdnsciencepub.com
The addition of ferrous or ferric ions to the reaction mixture provides reproducible and satisfactory results. researchgate.netcdnsciencepub.com The catalytic cycle involves the oxidation of ferrous ions to ferric ions by the persulphate. researchgate.netcdnsciencepub.com Subsequently, the ferric ions are reduced back to ferrous ions by the thioglycolic acid, thus continuing the cycle. researchgate.netcdnsciencepub.com The reaction between ferric ion and thioglycolic acid in an acidic solution (pH < 3) is second order with respect to both reactants and is inhibited by hydrogen ions. researchgate.net
Potassium Persulphate Oxidation of Thioglycolic Acid
Alternative Synthetic Routes
Besides oxidative coupling, other routes to this compound and its derivatives exist. Industrially, thioglycolic acid is produced by reacting chloroacetic acid or its salts with sodium or potassium hydrogen sulfide (B99878). atamanchemicals.com During this process, this compound can be formed as a side product, along with thiodiglycolic acid. atamanchemicals.comatamanchemicals.comnih.gov
Another interesting, albeit serendipitous, synthesis involves the use of dithiodiglycolic anhydride (B1165640). This disulfide-embedded anhydride reacts with aryl aldimines in a formal cycloaddition to produce functionalized 4-thiazolidinones, which are valuable heterocyclic compounds. rsc.org This method provides an alternative to using the odorous thioglycolic acid. rsc.org
Reaction of Monochloroacetic Acid with Alkali Polysulfide followed by Reduction
One established method for synthesizing this compound involves the reaction of monochloroacetic acid with an alkali polysulfide. google.comgoogle.com This initial reaction yields the dithiodiglycolate salt, which is subsequently reduced to form the desired acid. google.comgoogle.com A common reducing agent for this step is zinc in the presence of a mineral acid. google.com This two-step process provides a viable route to DTDGA from readily available starting materials.
Oxidative Dimerization of Methyl Thioglycolate
An alternative approach to synthesizing DTDGA and its esters is through the oxidative dimerization of thioglycolic acid or its esters. tandfonline.comacs.orgwikipedia.org For instance, the oxidation of methyl thioglycolate can produce dimethyl dithiodiglycolate. tandfonline.com Various oxidizing agents can be employed for this transformation, including hydrogen peroxide. acs.orgwikipedia.org This method is also applicable to the synthesis of the parent acid by oxidizing thioglycolic acid directly. acs.orgwikipedia.org
Synthesis of DTDGA Derivatives for Specific Applications
The unique structure of DTDGA makes it a valuable precursor for a range of derivatives with tailored properties.
Symmetric Bis-Amides of DTDGA
Symmetric bis-amides of this compound can be synthesized through the oxidative coupling of thioglycolic acid amides. nih.gov A common method involves the use of molecular iodine to promote the formation of the disulfide bond, leading to the desired symmetric bis-amide derivatives. nih.govcore.ac.uk This synthetic strategy allows for the introduction of various amide functionalities, creating a library of compounds for further investigation. nih.gov
Table 1: Synthesis of Symmetric Bis-Amides of DTDGA
| Starting Material | Reagent | Product |
|---|
This table summarizes the general reaction for the synthesis of symmetric bis-amides of DTDGA.
Non-Symmetric Diamide and Amide-Ester DTDGA Derivatives
The synthesis of non-symmetric diamides and amide-ester derivatives of DTDGA requires a more controlled approach to avoid the formation of symmetric products. nih.govresearchgate.net One effective method involves a bis-thiol heterocoupling reaction promoted by a mixture of N-chlorobenzotriazole and benzotriazole. nih.gov This allows for the sequential introduction of two different thiol-containing fragments, leading to the desired non-symmetric disulfide products. nih.gov
Table 2: Synthesis of Non-Symmetric DTDGA Derivatives
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
This table outlines the general methodology for synthesizing non-symmetric DTDGA derivatives.
Dithiodiglycolic Anhydride in Thiazolidinone Synthesis
Dithiodiglycolic anhydride has emerged as a useful reagent in the synthesis of 4-thiazolidinones. rsc.orgrsc.org In a notable application, the anhydride undergoes a formal cycloaddition reaction with aryl aldimines to produce functionalized 4-thiazolidinones. rsc.orgrsc.org This method provides an alternative to using thioglycolic acid, which is known for its unpleasant odor. rsc.orgrsc.org The resulting thiazolidinone core is a key structural motif in various biologically active compounds. rsc.org
Chemical Reactivity and Mechanistic Studies of Dtdga
Disulfide Bond Reactivity and Redox Chemistry
The disulfide bond (-S-S-) is the most reactive site in the DTDGA molecule, making it a key participant in redox reactions. cymitquimica.com It can be readily reduced to form two thiol groups or can be the product of the oxidation of its precursor, thioglycolic acid. wikipedia.org
In biological contexts, particularly in protein chemistry, the disulfide bond of DTDGA can undergo reduction. cymitquimica.com A significant example of this is its interaction with keratin (B1170402), the primary protein in hair and wool. nist.govjst.go.jp The disulfide bonds in keratin are responsible for the structural integrity and shape of hair fibers.
The reduction of these bonds is a fundamental step in processes like permanent waving of hair. researchgate.netresearchgate.net While thioglycolic acid (TGA) is commonly used to break the disulfide bonds in keratin, studies have investigated the role of DTDGA in this process. researchgate.netresearchgate.net Research indicates that in a bicomponent system with TGA, DTDGA can influence the reduction process. researchgate.net Specifically, the presence of DTDGA has been found to suppress the reduction of disulfide bonds while enhancing the formation of thiol groups from the mixed disulfide formed between cysteine in keratin and thioglycolic acid. researchgate.net
A study on the kinetics of hair reduction showed that while DTDGA did not affect the rate of stress relaxation (an indicator of disulfide bond cleavage) before neutralization, hair treated with DTDGA was stronger after the process was completed. researchgate.netresearchgate.net This suggests a role for DTDGA in the re-formation and stability of disulfide bonds during such treatments. The process involves the cleavage of disulfide cross-links and their subsequent reorganization. researchgate.net
The interaction can be summarized by the following general reaction:
Where R-SH represents a thiol-containing reducing agent. In the context of hair treatments, dithiodiglycolic acid can be formed as a byproduct when thioglycolic acid is used as the reducing agent. researchgate.net
DTDGA itself is the product of the oxidation of thioglycolic acid (TGA). wikipedia.org This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide, often catalyzed by ferric ions. google.com The reaction involves the formation of a disulfide bond between two molecules of TGA.
This process is fundamental to its synthesis. google.com Further oxidation of DTDGA under strong conditions can lead to the formation of sulfonic acids. In biological systems, DTDGA and its derivatives are of interest due to their interaction with redox-regulating enzymes like thioredoxin reductase (TrxR). nih.govtandfonline.com TrxR is a key enzyme in maintaining the redox balance within cells, and its overexpression in cancer cells makes it a therapeutic target. nih.govtandfonline.comresearchgate.net Derivatives of DTDGA have been designed and synthesized to act as inhibitors of TrxR, highlighting the compound's role in probing and modulating biological oxidative processes. nih.govtandfonline.com
The reversible nature of the disulfide bond makes DTDGA a valuable component in the design of redox-sensitive materials. sigmaaldrich.com These materials can change their structure or release cargo in response to a reducing or oxidizing environment. This property is particularly exploited in the development of drug delivery systems and theranostics. sigmaaldrich.comacs.orgsigmaaldrich.com
For instance, nanoscale coordination polymers (NCPs) have been constructed using manganese ions and DTDGA as a disulfide-containing organic bridging ligand. acs.org The disulfide linkage within these NCPs can be cleaved by glutathione (B108866) (GSH), a thiol-containing antioxidant that is found in high concentrations within tumor cells. acs.orgnih.gov This cleavage leads to the disassembly of the nanoparticles and the targeted release of an encapsulated drug, such as doxorubicin (B1662922). acs.org
Similarly, DTDGA has been used as a redox-responsive cross-linker in the synthesis of degradable prodrug nanogels. utwente.nl These nanogels are designed to release their drug payload in the presence of reducing agents like GSH. utwente.nl The disulfide bond also plays a role in the development of redox-responsive self-assembling nanoparticles for antitumor treatments. sigmaaldrich.comsigmaaldrich.com
Another application in material science involves the use of DTDGA in the interlayer expansion of octacalcium phosphate (B84403), where the intercalated DTDGA molecules undergo forced oxidation. sigmaaldrich.comsigmaaldrich.com
Complexation and Chelation Chemistry
This compound can act as a chelating agent, forming stable complexes with a variety of metal ions. chemimpex.com This ability stems from the presence of both carboxylate and sulfur donor atoms in its structure.
DTDGA forms stable chelates with several transition metals. asianpubs.org The sulfur and carboxylate groups in the DTDGA molecule can coordinate with metal ions, leading to the formation of these complexes. chemimpex.com This property is utilized in analytical chemistry for the detection of heavy metals. chemimpex.com The stability of these complexes is influenced by factors such as pH and the nature of the metal ion. asianpubs.org
As a ligand in coordination chemistry, DTDGA can bond to a central metal atom or ion through coordinate covalent bonds. bccampus.caopenstax.org It can act as a polydentate ligand, using more than one donor atom to bind to the metal center, forming a chelate. bccampus.caopenstax.orgnih.gov
Studies have investigated the formation constants and thermodynamic parameters of DTDGA complexes with several divalent transition metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. asianpubs.org The formation constants for these complexes were determined at different temperatures and ionic strengths. asianpubs.org The stability of these metal complexes was found to follow the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. asianpubs.org
Below is a table summarizing the formation constants (log K₁) of DTDGA with various transition metals at 20°C and an ionic strength of 0.1 M KNO₃.
| Metal Ion | log K₁ |
| Mn²⁺ | 2.85 |
| Co²⁺ | 3.25 |
| Ni²⁺ | 3.40 |
| Cu²⁺ | 3.80 |
| Zn²⁺ | 3.10 |
| Data sourced from a study on the formation constants and thermodynamic parameters of metal chelates with this compound. asianpubs.org |
The study of these coordination compounds is significant as they have potential applications in various fields, including as insecticides, fungicides, and in processes like the vulcanization of rubber and ore flotation. asianpubs.org The tight coordination of ligands to a metal center is a key aspect of transition metal-catalyzed reactions. amazonaws.com
Coordination Polymer Formation (e.g., with Mn(II), Fe(III))
This compound serves as a versatile organic bridging ligand in the synthesis of nanoscale coordination polymers (NCPs), particularly with transition metal ions like Manganese(II) and Iron(III). acs.orgtandfonline.com These polymers are of significant interest in nanomedicine for creating theranostic platforms, which combine therapeutic drug delivery with diagnostic imaging. researchgate.netnih.gov
The structure of DTDGA, featuring a disulfide (-S-S-) bond and two carboxylate groups, allows it to link metal ions into a polymeric network. The disulfide linkage is particularly crucial as it imparts redox sensitivity to the polymer structure. acs.orgnih.gov
With Manganese(II): Researchers have constructed redox-sensitive NCPs using Mn(II) ions and DTDGA. acs.orgnih.gov These Mn-SS NCPs possess a mesoporous structure suitable for efficient loading of chemotherapeutic drugs like doxorubicin. acs.orgresearchgate.net The presence of Mn(II) ions within the polymer structure provides a strong T1 contrast in magnetic resonance imaging (MRI), enabling diagnostic applications. nih.gov The key feature of these NCPs is their ability to dissociate and release their payload in a redox-responsive manner. In environments with high concentrations of glutathione (GSH), a reducing agent found in cancer cells, the disulfide bond in the DTDGA ligand is cleaved, leading to the breakdown of the polymer and targeted drug release. nih.govresearchgate.net
With Iron(III): Similarly, nanoscale coordination polymers have been synthesized using iron(III) chloride and DTDGA. tandfonline.comresearchgate.net These Fe(III)-based NCPs also exhibit high drug loading capacity and are designed to be responsive to both pH and redox conditions. tandfonline.comnih.gov The resulting platform has been investigated for guided drug delivery and MRI diagnosis, specifically targeting breast cancer. tandfonline.comresearchgate.net
Reaction Mechanisms in Specific Chemical Systems
Hair Straightening Processes: Thioglycolic Acid/Dithiodiglycolic Acid Systems
In the field of cosmetology, DTDGA is a key component in advanced hair straightening formulations, where it is used in conjunction with thioglycolic acid (TGA). tandfonline.comCurrent time information in Bangalore, IN. This bicomponent system was developed to mitigate hair damage that occurs when TGA is used alone. Current time information in Bangalore, IN. The straightening process involves a reduction step to break the disulfide bonds in hair keratin, followed by heat treatment and oxidation to lock in the new shape. tandfonline.com
When thioglycolic acid is used as the sole reducing agent, a significant problem arises from the formation of s-carboxymethyl-3-alanyl disulfide, commonly known as mixed disulfide groups. Current time information in Bangalore, IN.x-mol.com These groups form when thioglycolate reacts with the cystine residues in hair, leading to a decrease in the natural disulfide cross-links. This incorporation of mixed disulfide side chains results in considerable hair damage and a reduction in the mechanical strength of the hair fibers. researchgate.netCurrent time information in Bangalore, IN.
While a subsequent heat-treatment step (e.g., at 180°C) can convert these mixed disulfide groups into the desired thiol groups of cysteine residues, the initial formation still poses a risk to hair integrity. Current time information in Bangalore, IN.x-mol.com
The inclusion of DTDGA in the reducing solution fundamentally alters the chemical reaction pathway, positioning DTDGA as both a reduction-regulating agent and a thiol-reforming agent. tandfonline.comCurrent time information in Bangalore, IN.x-mol.com In this bicomponent system, DTDGA acts as an anti-damaging agent by suppressing the direct reduction of keratin's disulfide bonds while simultaneously enhancing the formation of thiol groups from the mixed disulfides. tandfonline.comCurrent time information in Bangalore, IN. This mechanism ensures that even under milder heat conditions (e.g., 45°C), only the desired thiol groups are linked to the protein chains, preventing the damaging incorporation of mixed disulfide groups. Current time information in Bangalore, IN.x-mol.com
Table 1: Comparison of Reducing Systems in Hair Straightening
| Feature | TGA-Only System | TGA and DTDGA Bicomponent System |
| Primary Reaction | Formation of mixed disulfide groups in the hair fiber. Current time information in Bangalore, IN.x-mol.com | Suppression of disulfide bond reduction and enhanced formation of thiol groups. tandfonline.comCurrent time information in Bangalore, IN. |
| Effect on Hair | Causes significant damage and weakens mechanical performance due to mixed disulfide incorporation. researchgate.netCurrent time information in Bangalore, IN. | Acts as an anti-damaging agent, preserving hair integrity. tandfonline.comx-mol.com |
| Chemical Outcome | Mixed disulfide groups are converted to thiol groups only after high-temperature treatment. Current time information in Bangalore, IN. | Thiol groups are linked directly to protein chains even under lower heat conditions. Current time information in Bangalore, IN.x-mol.com |
| Role of DTDGA | Not applicable. | Acts as a reduction-regulator and a thiol-reforming agent. tandfonline.comCurrent time information in Bangalore, IN. |
Interlayer Expansion of Octacalcium Phosphate via Forced Oxidation
A novel application of DTDGA has been demonstrated in the field of materials science, specifically in the modification of octacalcium phosphate (OCP). OCP is a layered calcium phosphate compound, and its layered structure allows for the intercalation (insertion) of various molecules, including DTDGA, into its interlayer spaces. acs.orgresearchgate.net
This process presents a new phenomenon where the OCP layers expand during phase conversion, contrary to the typical shrinking that is usually observed. acs.orgresearchgate.net The mechanism is based on a forced oxidation process. First, DTDGA is incorporated into the hydrous interlayers of OCP. acs.org Then, the DTDGA-substituted OCP is immersed in a sodium hypochlorite (B82951) (NaClO) solution, a strong oxidizing agent. acs.orgresearchgate.net
The NaClO forces the oxidation and subsequent decomposition of the intercalated DTDGA molecules. acs.org The oxidation of the disulfide bond of DTDGA within the confined interlayer space causes a significant expansion of the OCP crystal lattice. acs.org This process not only expands the interlayer distance but also leads to the formation of nanopores within the material as the OCP partially converts to an apatite structure. acs.org This is the first reported instance of such an expansion phenomenon during the OCP-to-apatite phase conversion, offering new pathways for creating nanoporous calcium phosphate materials. acs.orgresearchgate.net
Table 2: Interlayer Modification of Octacalcium Phosphate (OCP)
| Stage | Compound/System | Process | Outcome |
| 1. Intercalation | OCP + this compound (DTDGA) | Substitution of hydrogen phosphate ions with DTDGA. | DTDGA is incorporated into the interlayer spaces of the OCP crystal structure. acs.orgnih.gov |
| 2. Oxidation | DTDGA-substituted OCP + NaClO solution | Forced oxidation of the intercalated DTDGA. | Decomposition of DTDGA within the interlayers. acs.orgresearchgate.net |
| 3. Expansion | Post-oxidation material | Crystal lattice response to DTDGA decomposition. | Significant expansion of the OCP interlayer distance and formation of nanopores. acs.org |
Biomedical and Pharmaceutical Research Applications of Dtdga
Drug Delivery Systems
The quest for targeted and controlled drug release has led researchers to explore novel materials and chemical moieties. DTDGA, with its centrally located disulfide bond, has proven to be a key component in the design of advanced drug delivery vehicles.
Redox-Responsive Release Mechanisms utilizing Disulfide Bonds
The disulfide bond within DTDGA is susceptible to cleavage in a reducing environment, such as that found within tumor cells, which have a significantly higher concentration of glutathione (B108866) (GSH) compared to normal tissues. encyclopedia.pubnih.gov This physiological difference forms the basis for redox-responsive drug delivery systems. nih.gov When a nanocarrier incorporating DTDGA enters a high-GSH environment, the disulfide bond is reduced and broken, leading to the disassembly of the nanocarrier and the release of its therapeutic cargo directly at the target site. encyclopedia.pubnih.gov This targeted release mechanism enhances the efficacy of the drug while minimizing systemic toxicity. nih.gov Disulfide bonds are widely researched for this purpose because they are stable in the bloodstream but are readily cleaved by the "thiol-disulfide exchange" reaction in the presence of GSH. encyclopedia.pubnih.gov
Self-Assembly PEG Nanoparticles
Polyethylene glycol (PEG) is often used in drug delivery to improve the stability and circulation time of nanoparticles. DTDGA can be used to create prodrugs that self-assemble into nanoparticles with a PEGylated shell. For instance, a prodrug of triptolide (B1683669) (TP) was synthesized by coupling it to vitamin E (VE) using DTDGA as a linker. dntb.gov.uanih.gov These prodrugs, when combined with a PEG-lipid conjugate, self-assemble into nanoparticles. dntb.gov.uanih.gov This formulation was found to significantly improve the in vitro and in vivo antitumor effects of triptolide compared to the original drug. nih.gov The PEGylated surface of these self-assembled nanoparticles provides a stable microenvironment for the encapsulated drug. nih.gov
In another study, a conjugate of periplocymarin (B150456) (PPM) and vitamin E was created using a DTDGA linker. tandfonline.com These conjugates self-assembled with a PEG derivative of linoleate (B1235992) to form redox-responsive nanoparticles that demonstrated enhanced stability, prolonged circulation time, and effective tumor suppression in vivo. tandfonline.com
| Drug | Linker | Nanoparticle Components | Key Findings |
| Triptolide (TP) | Dithiodiglycolic acid | TP-DTDGA-Vitamin E, PEG2000-linoleic acid | Improved in vitro and in vivo antitumor efficacy. dntb.gov.uanih.gov |
| Periplocymarin (PPM) | This compound | PPM-DTDGA-Vitamin E, mPEG2000-LA | Enhanced stability, circulation time, and tumor suppression. tandfonline.com |
Nanoscale Coordination Polymers for Drug Delivery and Theranostics
Nanoscale coordination polymers (NCPs) are a promising class of materials for nanomedicine due to their biodegradability and porous structure. acs.orgnih.gov DTDGA can act as an organic bridging ligand in the formation of these NCPs. For example, redox-sensitive NCPs have been constructed using manganese ions (Mn²⁺) and DTDGA. acs.orgnih.gov These Mn-SS NCPs can be efficiently loaded with chemotherapeutic drugs like doxorubicin (B1662922) (DOX). acs.orgnih.gov The disulfide bonds from DTDGA within the NCP structure can be cleaved by glutathione (GSH), leading to the dissociation of the polymer and subsequent drug release in the tumor microenvironment. acs.orgnih.gov
Furthermore, these NCPs can be engineered for theranostic applications, combining therapeutic delivery with diagnostic imaging. In one study, NCPs were synthesized from iron(III) chloride and DTDGA, loaded with doxorubicin, and coated with a copolymer and a targeting aptamer. tandfonline.comresearchgate.netnih.gov This platform not only demonstrated pH and redox-responsive drug release but also exhibited magnetic resonance (MR) imaging capabilities, allowing for diagnosis and monitoring of the tumor. tandfonline.comnih.gov
| Metal Ion | Drug | Coating/Modification | Application |
| Manganese (Mn²⁺) | Doxorubicin (DOX) | Polydopamine (PDA), Poly(ethylene glycol) (PEG) | Redox-responsive drug delivery, MR imaging. acs.orgnih.gov |
| Iron (Fe³⁺) | Doxorubicin (DOX) | α-tocopheryl succinate-polyethylene glycol (VEP), AS1411 aptamer | Dual pH and redox-responsive drug delivery, MR imaging. tandfonline.comresearchgate.netnih.gov |
Tether for Cationic Lipids in Gene Delivery (e.g., Plasmid DNA Transfection)
Cationic lipids are widely used as non-viral vectors for gene delivery, but their application can be limited by low transfection efficiency and toxicity. acs.orgmatilda.science Utilizing DTDGA as a linker to connect the polar and hydrophobic domains of a cationic lipid has been shown to address these challenges. acs.org In one study, a cationic lipid named cholesteryl hemidithiodiglycolyl tris(aminoethyl)amine (CHDTAEA) was synthesized using DTDGA as a tether. acs.org
Liposomes formulated with CHDTAEA demonstrated significantly higher transfection activity and lower cytotoxicity compared to its non-disulfide analog and another commonly used cationic lipid, DC-Chol. acs.org The disulfide bond in the DTDGA linker is believed to be easily degraded by cellular components like glutathione, facilitating the release of DNA from the complex and reducing the cytotoxicity associated with the lipid vector. acs.org This suggests that DTDGA can serve as an effective linker in the synthesis of new cationic lipids for improved gene delivery. acs.org
Potential Therapeutic Agents and Biological Pathway Modulation
Beyond its role in drug delivery, DTDGA itself exhibits properties that make it a candidate for therapeutic applications, particularly in combating oxidative stress.
Antioxidant Properties and Protection against Oxidative Stress
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various diseases. chemimpex.comrsc.org DTDGA possesses antioxidant properties that can help protect against oxidative damage. chemimpex.com Its ability to modulate biological pathways related to oxidative stress is an area of active investigation. chemimpex.com
Derivatives of DTDGA have been designed and synthesized to target specific enzymes involved in cellular redox regulation, such as thioredoxin reductase (TrxR). researchgate.net TrxR is an enzyme that is often overexpressed in cancer cells to protect them from oxidative stress. researchgate.net By inhibiting TrxR, these DTDGA derivatives can potentially disrupt the antioxidant defense of cancer cells, making them more susceptible to therapeutic interventions. researchgate.net
Neuroprotective Agent Research
While direct research on this compound as a primary neuroprotective agent is not extensively documented in the provided results, related compounds and concepts suggest potential avenues for investigation. For instance, bile acids like tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA) have demonstrated neuroprotective effects in models of neurological diseases by modulating cellular signaling pathways. nih.gov These compounds can cross the blood-brain barrier and have shown therapeutic benefits in conditions such as amyotrophic lateral sclerosis (ALS) and prion diseases. nih.gov The exploration of disulfide-containing molecules in the context of neuroprotection is an emerging area. For example, derivatives of this compound have been synthesized and evaluated for their biological activity, including in human neuroblastoma cells (SH-SY5Y), indicating a potential for these compounds to interact with cellular pathways relevant to neuronal health. spbu.runih.govresearchgate.net Further research is needed to specifically elucidate the neuroprotective capabilities of DTDGA itself.
Modulation of Biological Pathways
This compound and its derivatives have been shown to modulate various biological pathways, primarily through their interaction with redox-sensitive processes. The disulfide bond in DTDGA can react with thiol groups in proteins, thereby altering their function. This mechanism is central to its role in influencing cellular signaling.
One of the key systems affected is the thioredoxin system, which is crucial for maintaining cellular redox balance. nih.gov By interacting with components of this system, DTDGA derivatives can impact processes like gene transcription and protect against reactive oxygen species (ROS). nih.gov The ability to modulate these pathways makes DTDGA a compound of interest for conditions where redox dysregulation is a contributing factor, such as in certain cancers. spbu.runih.gov
Thioredoxin Reductase (TrxR) Inhibition and Anticancer Therapy Development
A significant area of research for this compound derivatives is in the development of anticancer therapies through the inhibition of thioredoxin reductase (TrxR). spbu.runih.govcore.ac.uk TrxR is an enzyme that is often overexpressed in cancer cells and plays a vital role in their survival and resistance to treatment. nih.govresearchgate.net
Inspired by disulfide compounds that have progressed through clinical trials, researchers have designed and synthesized a series of this compound derivatives. spbu.runih.govresearchgate.net These compounds have been tested for their ability to inhibit TrxR in cell lysates from human neuroblastoma and rat liver cells. spbu.ruresearchgate.net Several of these derivatives showed potential for TrxR inhibition and were also evaluated for their ability to inhibit the growth of human cancer cell lines. spbu.runih.gov The underlying principle is that by inhibiting TrxR, the cancer cells' ability to cope with oxidative stress is compromised, leading to cell death. nih.gov
Table 1: Research on this compound Derivatives as TrxR Inhibitors
| Cell Lines Used | Target Enzyme | Key Findings | Reference |
| Human neuroblastoma cells (SH-SY5Y), Rat liver cells | Thioredoxin Reductase (TrxR) | Several this compound derivatives showed potential for TrxR inhibition. | spbu.ru, researchgate.net |
| Two human cancer cell lines, Normal human keratinocytes | Not specified | Some derivatives were tested for growth inhibition. | spbu.ru, nih.gov |
Radiosensitizing Effects on Enzymes (e.g., Glyceraldehyde-3-phosphate Dehydrogenase)
This compound has demonstrated a pronounced radiosensitizing effect on the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). tandfonline.comtandfonline.com This effect is in contrast to many other thiol and disulfide compounds that typically exhibit a protective effect against radiation. tandfonline.com
The mechanism behind this radiosensitization involves the blocking of essential sulfhydryl (SH) groups on the enzyme. tandfonline.comtandfonline.com Through a radiochemical process, mixed disulfides are formed between the enzyme's SH-groups and this compound. tandfonline.comtandfonline.com This blocking of active sites leads to the inactivation of the enzyme. Interestingly, this radiosensitizing effect can be reversed by the addition of an excess of thiol compounds, such as cysteine, after radiation exposure. tandfonline.com
Table 2: Radiosensitizing Effect of this compound on GAPDH
| Compound | Effect on X-ray Inactivation of GAPDH | Proposed Mechanism | Reversibility | Reference |
| This compound | Pronounced radiosensitizing effect | Blocking of essential enzyme SH-groups through formation of mixed disulfides | Reversible by addition of excess thiols (e.g., cysteine) after irradiation | tandfonline.com, tandfonline.com |
| Thioglycolic Acid | Pronounced radiosensitizing effect | Blocking of essential enzyme SH-groups through formation of mixed disulfides | Reversible by thiols | tandfonline.com |
| Homocystine | Pronounced radiosensitizing effect | Blocking of essential enzyme SH-groups through formation of mixed disulfides | Reversible by cysteine | tandfonline.com |
Bioconjugation in Biotechnology
This compound serves as a useful tool in the field of bioconjugation, which involves the linking of biomolecules to other molecules, such as drugs or labels. nih.govscbt.com Its disulfide bond provides a reversible linkage that can be cleaved under specific conditions, such as the reducing environment found inside cells. scispace.com
This property has been exploited in the design of drug delivery systems. For example, this compound has been used as a tether for cationic lipids to create bioreducible polyplexes for DNA delivery. nih.govscispace.com These systems are designed to be stable in the bloodstream but release their cargo once inside the cell, where the higher concentration of glutathione can cleave the disulfide bond. scispace.com This targeted release mechanism can enhance the efficiency of gene delivery and reduce the cytotoxicity of the delivery vehicle. nih.gov
Material Science and Engineering Applications of Dtdga
Building Block in Polymer Synthesis
The structure of DTDGA makes it a valuable building block in the field of polymer chemistry. cymitquimica.com Its dicarboxylic nature allows it to act as a monomer in condensation polymerizations, while the disulfide bond offers a site for specific chemical reactions, such as reduction or cleavage.
One area of application is in creating cross-linked polymers. The diallyl ester of dithiodiglycolic acid (DADT) has been used to copolymerize with vinyl acetate. capes.gov.br In this process, DADT serves not only as a crosslinking agent, creating a three-dimensional polymer network, but also as a chain transfer agent. capes.gov.br A key feature of this system is that the disulfide crosslinks can be reduced back to sulfhydryl groups under mild conditions, which allows for the breakdown of the network and recovery of the primary polymer molecules. capes.gov.br This reversible crosslinking is valuable for studying the properties of space-network polymers and the theory of three-dimensional polymerization. capes.gov.br
DTDGA is also instrumental in synthesizing advanced block copolymers with specific functionalities. For instance, it has been used as a glutathione (B108866) (GSH)-cleavable linker to create amphiphilic copolymers. In one study, polycaprolactone (B3415563) (PCL) was first reacted with DTDGA. nih.gov The resulting polymer was then conjugated with polyethyleneimine (PEI) to form a PEI-SS-PCL-SS-PEI block copolymer. nih.gov This demonstrates DTDGA's role in linking different polymer segments to create materials with combined properties, such as hydrophobic and hydrophilic domains, connected by a redox-sensitive bond.
Table 1: Examples of Polymers Synthesized Using this compound (or its derivatives)
| Polymer System | DTDGA Derivative | Role of DTDGA | Monomers | Key Feature |
| Cross-linked Poly(vinyl acetate) | Diallyl ester of this compound (DADT) | Crosslinking agent, Chain transfer agent | Vinyl acetate, DADT | Disulfide crosslinks are reducible, allowing for network breakdown. capes.gov.br |
| Amphiphilic Block Copolymer | This compound | Redox-sensitive linker | Polycaprolactone (PCL), Polyethyleneimine (PEI) | Links hydrophobic (PCL) and hydrophilic (PEI) segments via a cleavable disulfide bond. nih.gov |
Functional Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. nih.govmdpi.com The properties of these materials, such as porosity and functionality, are highly dependent on the choice of the metal and the organic linker. nih.govrsc.orgkit.edu DTDGA is an effective functional linker due to its ability to coordinate with metal centers through its carboxylate groups and the presence of a redox-active disulfide bond. researchgate.net
Research has demonstrated the synthesis of nanoscale coordination polymers (nCPs) using DTDGA as the organic linker and iron(III) chloride as the metal connecting point. tandfonline.comdatapdf.com These materials are of interest for various applications, including drug delivery, where the redox-sensitive nature of the DTDGA linker is particularly advantageous. tandfonline.comsigmaaldrich.com The disulfide bond in the framework can be cleaved in a reducing environment, such as the high glutathione (GSH) concentrations found inside cancer cells, leading to the degradation of the framework and release of a payload. researchgate.net This makes DTDGA a key component in the design of "smart" materials that respond to specific biological cues. sigmaaldrich.com
The general principle involves the self-assembly of metal cations and the DTDGA linker into a polymeric network that can extend in one, two, or three dimensions. nih.gov The modular nature of MOF synthesis allows for the properties to be tuned by modifying the linkers, making functional molecules like DTDGA highly valuable in creating materials for catalysis, gas separation, and biomedical applications. nih.govrsc.org
Table 2: DTDGA in Coordination Polymer & MOF Synthesis
| Material Type | Metal Node | Organic Linker | Key Feature of Linker | Resulting Property |
| Nanoscale Coordination Polymer (nCP) | Iron (III) | This compound | Carboxylate groups for coordination, Disulfide bond | Redox-sensitivity for controlled degradation. researchgate.nettandfonline.comdatapdf.com |
| Redox-sensitive MOF | Not specified | This compound | Redox-cleavable disulfide bond | Scaffold degrades in a high glutathione (GSH) environment. researchgate.net |
Role in Material Enhancement (e.g., Octacalcium Phosphate)
This compound is also utilized to modify and enhance the properties of existing materials. A notable example is its application in the modification of octacalcium phosphate (B84403) (OCP), a calcium phosphate compound considered to be a precursor to the mineral component of bone. nih.gove-jyms.org OCP has a unique layered crystal structure that allows for the incorporation, or intercalation, of other molecules, such as carboxylate ions, into its interlayers. nih.gov
Research has shown that DTDGA can be intercalated into the structure of OCP. sigmaaldrich.comsigmaaldrich.com This incorporation is significant because the DTDGA molecules within the OCP interlayers can undergo forced oxidation. sigmaaldrich.com This chemical reaction leads to an expansion of the interlayer spacing of the OCP crystals. sigmaaldrich.com This ability to modify the crystal structure at a molecular level opens up new possibilities for designing functional materials. The modification of OCP's interlayer demonstrates a novel application of DTDGA in material science, where it acts not just as a structural component but as an active agent for material enhancement. sigmaaldrich.com
The interaction is a form of molecular-level crystal modification, where the hydrogen phosphate ions in the hydrated layers of the OCP structure can be substituted by carboxylate ions like DTDGA. nih.gov This unique property of OCP to host such ions, and the subsequent chemical reactivity of the intercalated DTDGA, highlights a sophisticated strategy for developing advanced hybrid materials.
Table 3: Enhancement of Octacalcium Phosphate (OCP) with DTDGA
| Base Material | Modifying Agent | Mechanism of Interaction | Resulting Enhancement |
| Octacalcium Phosphate (Ca₈(HPO₄)₂(PO₄)₄·5H₂O) | This compound (DTDGA) | Intercalation of DTDGA into OCP's interlayers, followed by forced oxidation. sigmaaldrich.com | Expansion of the interlayer spacing within the OCP crystal structure. sigmaaldrich.com |
Environmental and Industrial Research Aspects
Environmental Degradation Studies (e.g., Biodegradability)
The environmental fate of dithiodiglycolic acid is of interest due to its potential release from industrial and consumer products. Studies have systematically investigated its biodegradability to understand its persistence and impact on ecosystems.
Research utilizing standardized biodegradation tests, such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), has provided insights into the aerobic biodegradation of this compound. In these tests, the oxygen consumption by microorganisms metabolizing the compound is measured over a 28-day period. A significant level of oxygen consumption relative to the theoretical oxygen demand (ThOD) indicates that the substance is biodegradable.
One comprehensive study systematically investigated the biodegradation of several mercaptocarboxylic acids and related sulfur compounds, including this compound. The findings from this research are crucial for assessing the environmental impact of this class of chemicals. The study found that compounds in this category were either readily biodegradable or biodegradable to a significant extent.
| Test Method | Result Classification | Key Findings |
| Closed Bottle Test (OECD 301D) | Readily Biodegradable | This compound achieved the pass level for ready biodegradability. |
| Manometric Respirometry Test (OECD 301F) | Readily Biodegradable | Confirmed the findings of the Closed Bottle Test, showing significant mineralization. |
These results suggest that this compound is unlikely to persist in the environment and is susceptible to microbial degradation in settings such as wastewater treatment plants.
Presence and Reactions in Industrial Processes (e.g., Textile Industry as Reducing Agent)
This compound emerges in various industrial contexts, notably as a by-product in the synthesis of thioglycolic acid, a compound widely used in cosmetics and other industries. The manufacturing process of thioglycolic acid from chloroacetic acid and an alkali hydrosulfide (B80085) can lead to the formation of this compound through oxidative side reactions. arizona.edu
While thioglycolic acid itself is a known reducing agent, the specific application of this compound as a primary reducing agent in the textile industry is not extensively documented in readily available scientific literature. In textile processing, particularly in vat dyeing, reducing agents are crucial for converting insoluble dyes into their soluble leuco form, allowing them to penetrate and bind to the fabric fibers. researchgate.netluc.edu Commonly used reducing agents in this sector include sodium dithionite. researchgate.net Although this compound possesses a disulfide bond that can be cleaved under reducing conditions, its direct and widespread use for this purpose in textile manufacturing requires further specific evidence from industrial chemistry research.
Analytical Detection in Environmental Samples (e.g., Heavy Metals)
The detection and quantification of this compound in environmental and industrial samples are essential for monitoring and control. Various analytical techniques have been explored for this purpose.
In the context of mineral processing, a method for the determination of both thioglycolic acid and this compound in mineral flotation systems has been developed. When aqueous solutions of thioglycolic acid are used with minerals like sphalerite (a zinc sulfide (B99878) mineral), a portion of it is oxidized to this compound. orientjchem.org The total concentration of both acids in the solution was determined using molecular emission cavity analysis (MECA). orientjchem.org
The interaction of sulfur-containing compounds with heavy metals is a significant area of analytical chemistry. While thioglycolic acid is known to form complexes with various metal ions and has been used for their detection, the specific application of this compound as a primary chelating agent for the routine analytical detection of heavy metals in environmental samples like water and soil is not as well-established. However, the disulfide bond in this compound can interact with certain metal ions, and its degradation can yield thiol compounds that readily chelate with heavy metals. The analysis of such complexes would typically involve techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) for the metal component, coupled with chromatographic methods to separate the metal-ligand complexes.
Occupational Exposure Research (e.g., Hair Salons)
Occupational exposure to various chemicals is a significant concern in professions such as hairdressing. This compound has been identified as a relevant compound in the air of hair salons, primarily as a reaction product of thioglycolic acid, which is a key ingredient in permanent wave solutions.
Measurement of Airborne Concentrations
Research has been conducted to quantify the concentration of this compound in the indoor air of beauty salons. One study performed field measurements in a salon in Tokyo, Japan, to assess the exposure of hairdressers and customers to thioglycolic acid (TGA), this compound (DTDGA), and ammonia.
The methodology involved collecting air samples in water using an impinger, followed by analysis using high-performance liquid chromatography (HPLC). The results of this study provided valuable data on the airborne concentrations of these compounds during salon activities.
Table of Airborne Concentrations in a Beauty Salon rjas.ro
| Compound | Concentration Range (mg/m³) | Notes |
| Thioglycolic Acid (TGA) | <0.008 (Below Limit of Detection) | Concentrations were consistently low, suggesting minimal direct inhalation exposure to the parent compound. |
| This compound (DTDGA) | <0.026 to 0.75 | Variable concentrations were detected, indicating its formation as a reaction product in the salon environment. |
| Ammonia | 0.15 to 0.87 | Higher concentrations were observed during permanent wave treatments. |
These findings indicate that while direct exposure to airborne thioglycolic acid may be low, there is measurable exposure to its oxidation product, this compound. rjas.ro
Reaction Products in Air
This compound itself is a reaction product in the air of hair salons, formed from the oxidation of thioglycolic acid. The primary reaction involves the disulfide bond formation from two molecules of thioglycolic acid. In the context of hair treatment, this oxidation can occur as thioglycolic acid interacts with the disulfide bonds in the keratin (B1170402) of hair.
Further atmospheric reactions of this compound are plausible, particularly with highly reactive species like the hydroxyl radical (•OH), which is a key oxidant in the atmosphere. While direct studies on the atmospheric oxidation of this compound are limited, research on the related compound, thiodiglycolic acid, provides insights. A pulse radiolysis study on thiodiglycolic acid demonstrated that it reacts with hydroxyl radicals primarily through hydrogen atom abstraction, forming an α-thio radical. rsc.org It is reasonable to hypothesize that this compound would also be susceptible to attack by hydroxyl radicals, leading to the formation of various oxidized and fragmented products. However, specific research identifying the definitive atmospheric reaction products of this compound is needed for a complete understanding.
Q & A
Q. What are the primary synthetic routes for preparing dithiodiglycolic acid (DTDGA) derivatives, and how do reaction conditions influence product purity?
DTDGA derivatives are commonly synthesized via oxidative coupling of thiols, such as mercaptoacetic acid, under controlled pH and temperature. For example, oxidation with hydrogen peroxide or iodine in alkaline conditions yields disulfide bonds. Reaction optimization is critical: excess oxidizing agents may lead to over-oxidation (e.g., sulfonic acids), while insufficient reaction time reduces yield. Purity is verified via HPLC and NMR, with side products quantified using mass spectrometry .
Q. How should DTDGA be stored to maintain stability, and what are the degradation indicators?
DTDGA is hygroscopic and sensitive to redox environments. Store at -20°C in anhydrous, airtight containers. Degradation manifests as color changes (light yellow to brown) due to disulfide bond cleavage, releasing H₂S (detectable via gas chromatography). Monitor pH shifts in solutions, as acidic conditions accelerate decomposition .
Q. What analytical methods are suitable for quantifying DTDGA in complex matrices (e.g., biological samples)?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For redox-sensitive studies, pair with electrochemical detection to track disulfide ↔ thiol interconversion. In amino acid analysis, reducing solutions of DTDGA (10 mg/mL in 0.2 M NaOH) are used to resolve cysteine-cystine pairs via mixed disulfide formation, validated by capillary electrophoresis .
Advanced Research Questions
Q. How can DTDGA be integrated into redox-responsive drug delivery systems to enhance tumor-specific drug release?
DTDGA’s disulfide bond is cleaved by glutathione (GSH), which is 100–1000× higher in cancer cells. Conjugate chemotherapeutics (e.g., oxaliplatin) to nanocarriers via DTDGA linkers. For example, esterify DTDGA with drug hydroxyl groups, then couple to human serum albumin (HSA) using EDC/NHS chemistry. Validate GSH-triggered release using LC-MS and cytotoxicity assays in triple-negative breast cancer models .
Q. What experimental strategies mitigate variability in DTDGA decomposition studies (e.g., H₂S generation)?
Decomposition rates depend on temperature and pH. At 90°C, side reactions dominate; instead, conduct experiments at 37°C with buffered solutions (pH 7.4). Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze disulfide cleavage. Quantify H₂S via methylene blue assay and normalize data to total sulfur content .
Q. How do DTDGA derivatives inhibit thioredoxin reductase 1 (TrxR1), and what structural modifications improve anticancer activity?
DTDGA’s disulfide moiety interacts with TrxR1’s selenocysteine active site, disrupting redox homeostasis. Modify the carboxylate groups to esters or amides to enhance membrane permeability. For instance, replacing -COOH with -COOCH₃ increases IC₅₀ by 3-fold in hepatocellular carcinoma. Validate via enzyme kinetics (NADPH depletion assays) and ROS quantification in vitro .
Q. What role does DTDGA play in synthesizing redox-sensitive coordination polymers, and how are their physicochemical properties characterized?
DTDGA coordinates with metal ions (e.g., Fe³⁺, Zn²⁺) to form pH/redox-dual responsive polymers. Use solvothermal synthesis with DTDGA:metal molar ratios of 2:1. Characterize porosity via BET analysis, redox sensitivity via cyclic voltammetry, and drug-loading efficiency using UV-vis spectroscopy. Applications include controlled doxorubicin release in acidic tumor microenvironments .
Methodological Considerations
- Contradictions in Data : reports >115% reducing substances in DTDGA decomposition, suggesting competing pathways (e.g., polysulfide formation). Replicate studies under inert atmospheres to isolate primary degradation mechanisms.
- Validation : Always cross-reference HPLC data with FTIR for functional group confirmation, especially when characterizing new derivatives .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
